molecular formula C23H21F3N6OS B2851341 N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 871098-72-5

N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B2851341
CAS No.: 871098-72-5
M. Wt: 486.52
InChI Key: LZIRVRNKJCOKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide ( 871098-72-5) is a chemical compound offered for research and development purposes. This molecule has a molecular formula of C 23 H 21 F 3 N 6 OS and a molecular weight of 486.51 g/mol . Its structure incorporates several pharmacologically significant motifs, including a 1,2,4-triazole ring and a trifluoromethyl phenyl group, which are often explored in medicinal chemistry for their potential to modulate biological activity . The compound's exact physical form and solubility should be determined by the researcher, though a predicted density of 1.40±0.1 g/cm³ at 20 °C has been reported . This product is intended for research investigations in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions based on their professional judgment.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N6OS/c24-23(25,26)17-7-4-8-18(12-17)32-20(16-6-5-11-28-13-16)30-31-21(32)34-14-19(33)29-22(15-27)9-2-1-3-10-22/h4-8,11-13H,1-3,9-10,14H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIRVRNKJCOKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related acetamide-triazole derivatives, focusing on substituents, pharmacological activities, and key findings:

Compound Name Substituents on Triazole Ring Acetamide Group Biological Activity Key Findings References
Target Compound : N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide 5-pyridin-3-yl; 4-[3-(trifluoromethyl)phenyl] N-(1-cyanocyclohexyl) Not reported in evidence Hypothesized enhanced metabolic stability due to trifluoromethyl and cyanocyclohexyl groups.
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 5-furan-2-yl; 4-amino Varied N-aryl substituents Anti-exudative Showed 10 mg/kg efficacy in rat models, comparable to diclofenac sodium (8 mg/kg).
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 1-cyclohexyl-methyl N-(4-bromophenyl) Structural analysis Crystal structure resolved via X-ray diffraction (SHELX software); no activity reported.
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 5-(4-fluorophenyl); 4-methyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl] Not reported Structural analog with methyl and fluorophenyl groups; CAS data available (571949-21-8).
Hydroxyacetamide derivatives (e.g., FP1-12) Varied phenyl/methylidene substituents N-hydroxy Antiproliferative Demonstrated activity against cancer cell lines; synthesis via pyridine-catalyzed condensation.
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-pyridin-2-yl; 4-ethyl N-(3-chloro-4-fluorophenyl) Not reported Features pyridin-2-yl and ethyl groups; structural data available (CAS 618415-13-7).

Key Structural and Functional Comparisons:

Triazole Substituents: The target compound’s 3-(trifluoromethyl)phenyl group enhances electron-withdrawing effects and lipophilicity compared to furan-2-yl () or 4-fluorophenyl (). This may improve receptor-binding affinity and pharmacokinetic properties . Pyridin-3-yl vs.

Acetamide Modifications: The 1-cyanocyclohexyl group introduces steric bulk and polar character, which may affect solubility and membrane permeability compared to smaller substituents like N-hydroxy () or N-aryl groups ().

Biological Activities :

  • Compounds with anti-exudative activity () typically feature electron-rich heterocycles (e.g., furan), whereas antiproliferative derivatives () often incorporate hydroxy or aromatic moieties. The target compound’s trifluoromethyl group may shift activity toward anti-inflammatory or kinase-inhibitory pathways.

Synthesis and Characterization :

  • Many analogs (e.g., ) were structurally validated using X-ray crystallography (SHELX software), suggesting similar methods could resolve the target compound’s conformation .

Q & A

Q. Analytical validation :

  • Purity : High Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95%) .
  • Structural confirmation : Nuclear Magnetic Resonance (NMR) for functional group assignment and Mass Spectrometry (MS) for molecular weight verification .

Basic: How is the stability of this compound assessed under varying laboratory conditions?

Answer:
Stability studies focus on:

  • pH sensitivity : Incubation in buffered solutions (pH 3–10) with UV-Vis spectroscopy to detect degradation .
  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere to determine decomposition temperatures .
  • Light exposure : Accelerated photostability testing using ICH guidelines (e.g., 1.2 million lux hours) .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • PASS program : Predicts antimicrobial/anticancer potential based on structural descriptors (e.g., triazole core, sulfanyl linkage) .
  • Molecular docking : Simulates interactions with targets (e.g., fungal CYP51 for antifungals, kinase domains for anticancer activity). Docking scores (ΔG < -8 kcal/mol suggest strong binding) guide prioritization for in vitro assays .

Advanced: How do structural modifications (e.g., substituents on the triazole ring) affect bioactivity?

Answer:

  • Pyridinyl vs. phenyl groups : Pyridinyl enhances water solubility and target affinity via hydrogen bonding, while trifluoromethylphenyl increases lipophilicity and membrane permeability .
  • Cyanocyclohexyl group : The nitrile moiety improves metabolic stability by resisting cytochrome P450 oxidation .
    Method : Compare IC50 values in structure-activity relationship (SAR) tables (e.g., antifungal activity against Candida spp. varies 10-fold with substituent changes) .

Advanced: How to resolve contradictions in reported reaction conditions for triazole synthesis?

Answer:
Discrepancies in optimal temperatures (e.g., 80°C vs. 100°C) arise from solvent polarity and catalyst use. Mitigation strategies:

  • Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) to identify robust conditions .
  • By-product analysis : LC-MS detects side products (e.g., uncyclized intermediates) to refine protocols .

Basic: What techniques characterize the compound’s crystallinity and molecular conformation?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., triazole N-N bond: 1.32 Å ).
  • Powder XRD : Assesses batch crystallinity for reproducibility .

Advanced: What mechanisms explain its potential antiproliferative effects?

Answer:
Proposed pathways:

  • Kinase inhibition : Docking suggests binding to EGFR (epidermal growth factor receptor) ATP pockets via triazole-pyridinyl interactions .
  • Apoptosis induction : Upregulation of caspase-3 observed in cell viability assays (e.g., 50% apoptosis at 10 µM in HeLa cells) .

Basic: How is the compound purified after synthesis?

Answer:

  • Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .

Advanced: How to design derivatives with improved selectivity for microbial vs. mammalian targets?

Answer:

  • Substituent tuning : Replace trifluoromethylphenyl with polar groups (e.g., -OH) to reduce mammalian cell toxicity .
  • Prodrug strategies : Mask the cyanocyclohexyl group with ester linkers for targeted release in microbial environments .

Advanced: What comparative studies exist with analogous triazole derivatives?

Answer:

  • Antifungal activity : Analogues with pyrrole substituents show 2–3x higher potency against Aspergillus fumigatus compared to phenyl derivatives .
  • Pharmacokinetics : Compounds with pyridinyl groups exhibit longer half-lives (t1/2 = 6.2 h) due to reduced hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.